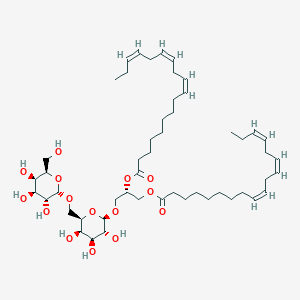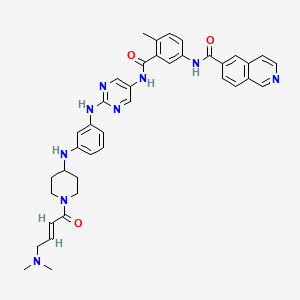
CXCR4 antagonist 8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CXCR4 antagonist 8 is a compound that blocks the CXCR4 receptor, preventing its activationThis interaction plays a significant role in various physiological processes, including cell migration, immune response, and cancer metastasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CXCR4 antagonist 8 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. For instance, one method involves the use of a macrocyclic ligand as a precursor, which undergoes cyclization and functionalization to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
CXCR4 antagonist 8 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
CXCR4 antagonist 8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the CXCR4 receptor and its interactions with other molecules.
Biology: Investigated for its role in cell migration, immune response, and cancer metastasis.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, HIV, and inflammatory disorders.
Industry: Utilized in the development of new drugs and diagnostic tools
Mechanism of Action
CXCR4 antagonist 8 exerts its effects by blocking the CXCR4 receptor, preventing the binding of its ligand, CXCL12. This inhibition disrupts downstream signaling pathways involved in cell migration, immune response, and cancer metastasis. The compound’s mechanism of action involves the recruitment of β-arrestin, which enhances receptor internalization and targets it for lysosomal destruction .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to CXCR4 antagonist 8 include:
Plerixafor: A small-molecule CXCR4 antagonist used to mobilize hematopoietic stem cells.
Mavorixafor: An oral CXCR4 antagonist used for the treatment of WHIM syndrome.
BPRCX807: A potent CXCR4 antagonist investigated for its anticancer effects .
Uniqueness
This compound is unique due to its high selectivity and potency in inhibiting the CXCL12/CXCR4 interaction. This makes it a valuable tool for studying the CXCR4 receptor and developing new therapeutic strategies .
Properties
Molecular Formula |
C21H26N6 |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
N-methyl-N-[[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]methyl]quinolin-8-amine |
InChI |
InChI=1S/C21H26N6/c1-16-23-18(14-20(24-16)27-12-10-25(2)11-13-27)15-26(3)19-8-4-6-17-7-5-9-22-21(17)19/h4-9,14H,10-13,15H2,1-3H3 |
InChI Key |
LBCVTARDQMLTQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C)CN(C)C3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


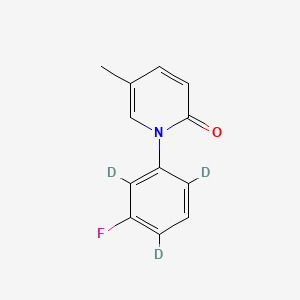
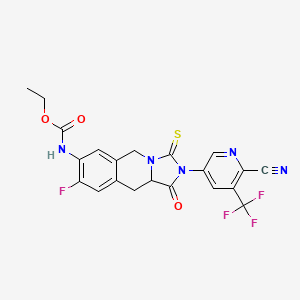
![(1R,14S,15R)-25-methyl-4,25-diazahexacyclo[13.7.3.01,14.03,12.05,10.017,22]pentacosa-3,5,7,9,11,17(22),18,20-octaene-14,20-diol](/img/structure/B12416269.png)
![(6S)-7-N-(3-cyano-4-fluorophenyl)-6-methyl-1-N-[(2R)-1,1,1-trifluoropropan-2-yl]-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1,7-dicarboxamide](/img/structure/B12416271.png)
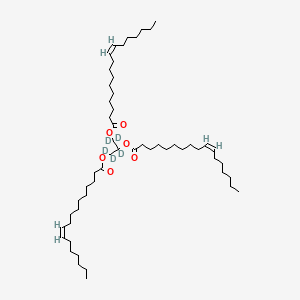
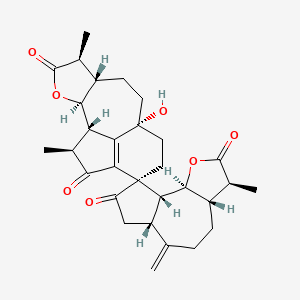
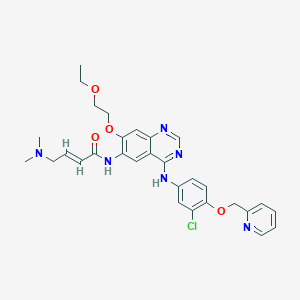
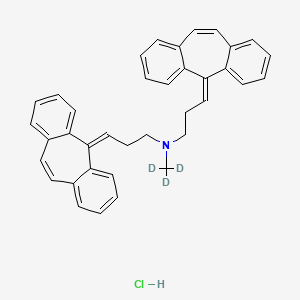
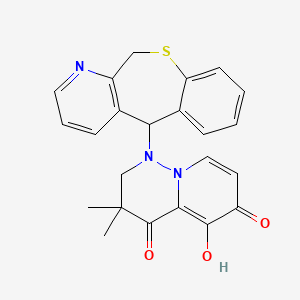
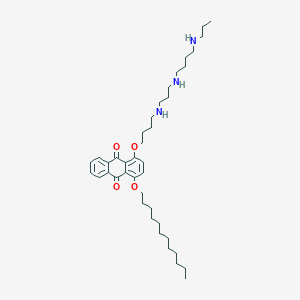
![(2S)-2-N-[(2S)-2-[benzyl(methyl)amino]-3-naphthalen-2-ylpropanoyl]-1-N-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide](/img/structure/B12416301.png)
